molecular formula C10H11BrN4O3 B14065998 8-Bromo-3-methyl-7-(2-oxobutyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 101072-02-0

8-Bromo-3-methyl-7-(2-oxobutyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14065998
CAS No.: 101072-02-0
M. Wt: 315.12 g/mol
InChI Key: XSDVPKLXNVLWKU-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxobutyl)- is a brominated derivative of xanthine. This compound is known for its unique structure, which includes a bromine atom at the 8th position and a 2-oxobutyl group at the 7th position. It is often used in scientific research due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxobutyl)- typically involves the bromination of 3-methylxanthine followed by the introduction of the 2-oxobutyl group. One common method involves the reaction of 3-methylxanthine with bromine in the presence of a suitable solvent to yield 8-bromo-3-methylxanthine. This intermediate is then reacted with 2-oxobutyl bromide under basic conditions to introduce the 2-oxobutyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxobutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthines .

Scientific Research Applications

1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxobutyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxobutyl)- involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the 2-oxobutyl group contribute to its binding affinity and specificity. The compound can inhibit or activate specific enzymes, modulate receptor activity, and influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxobutyl)- is unique due to the presence of both the bromine atom and the 2-oxobutyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

101072-02-0

Molecular Formula

C10H11BrN4O3

Molecular Weight

315.12 g/mol

IUPAC Name

8-bromo-3-methyl-7-(2-oxobutyl)purine-2,6-dione

InChI

InChI=1S/C10H11BrN4O3/c1-3-5(16)4-15-6-7(12-9(15)11)14(2)10(18)13-8(6)17/h3-4H2,1-2H3,(H,13,17,18)

InChI Key

XSDVPKLXNVLWKU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C

Origin of Product

United States

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